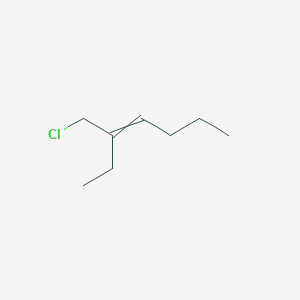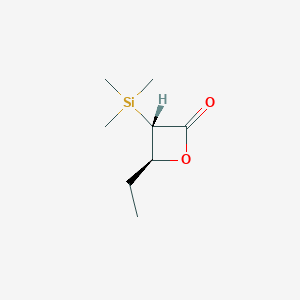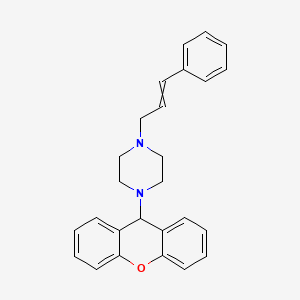
3-Amino-4-sulfanylbutan-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-sulfanylbutan-2-one;hydrochloride is an organic compound with the molecular formula C4H10ClNOS It is a derivative of butanone, featuring an amino group at the third position and a sulfanyl group at the fourth position, with the hydrochloride salt form enhancing its solubility and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbutan-2-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with butanone as the base structure.
Amination: An amino group is introduced at the third position of butanone through nucleophilic substitution reactions.
Thiol Addition: A sulfanyl group is added at the fourth position using thiol reagents under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Amino-4-sulfanylbutan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-4-sulfanylbutan-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-4-sulfanylbutan-2-one;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and sulfanyl groups.
Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
3-Amino-4-mercaptobutan-2-one: Similar structure but without the hydrochloride salt form.
4-Amino-3-hydroxybutan-2-one: Differing in the position and type of functional groups.
Uniqueness
3-Amino-4-sulfanylbutan-2-one;hydrochloride is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
特性
CAS番号 |
63892-70-6 |
|---|---|
分子式 |
C4H10ClNOS |
分子量 |
155.65 g/mol |
IUPAC名 |
3-amino-4-sulfanylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c1-3(6)4(5)2-7;/h4,7H,2,5H2,1H3;1H |
InChIキー |
MOGOXVPJVZUKFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
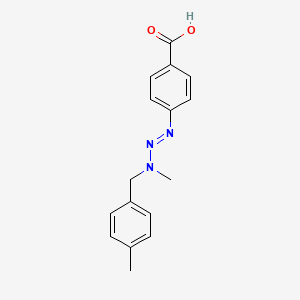
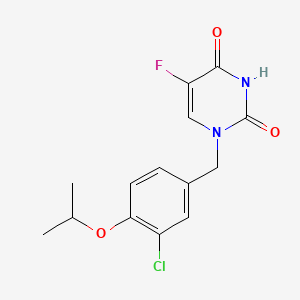
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
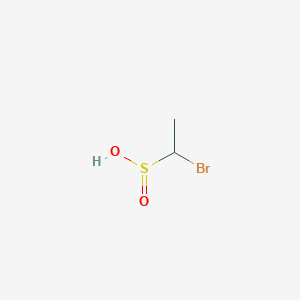
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
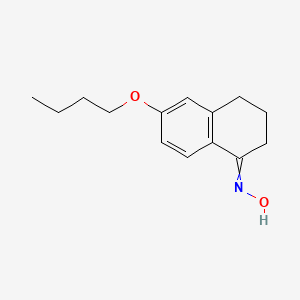

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

